molecular formula C11H12N2O2 B15092351 1-Cyclobutyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one

1-Cyclobutyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B15092351
M. Wt: 204.22 g/mol
InChI Key: DJRSDVAZVKOQCE-UHFFFAOYSA-N
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Description

1-Cyclobutyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that features a benzimidazole core Benzimidazoles are known for their diverse biological activities and are often used as pharmacophores in drug discovery

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with a cyclobutanone derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions using reagents like halogens or alkylating agents.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced benzimidazole derivative.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-Cyclobutyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its pharmacophore properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The cyclobutyl and hydroxyl groups may enhance the binding affinity and specificity. The compound can interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    1H-benzo[d]imidazol-2-yl derivatives: These compounds share the benzimidazole core but differ in their substituents.

    Cyclobutyl derivatives: Compounds with a cyclobutyl group attached to different cores.

    Hydroxy derivatives: Compounds with a hydroxyl group attached to various heterocyclic cores.

Uniqueness: 1-Cyclobutyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one is unique due to the combination of the cyclobutyl group and the hydroxyl group on the benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-cyclobutyl-5-hydroxy-1H-benzimidazol-2-one

InChI

InChI=1S/C11H12N2O2/c14-8-4-5-9-10(6-8)13(11(15)12-9)7-2-1-3-7/h4-7,14H,1-3H2,(H,12,15)

InChI Key

DJRSDVAZVKOQCE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C3=C(C=CC(=C3)O)NC2=O

Origin of Product

United States

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